molecular formula C9H9ClFNO2 B3048911 (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid CAS No. 185837-15-4

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid

Cat. No.: B3048911
CAS No.: 185837-15-4
M. Wt: 217.62
InChI Key: ZPMGQOHZMMWUAT-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is a chiral amino acid derivative with significant interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a carboxylic acid group, and a substituted phenyl ring with chlorine and fluorine atoms. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid typically involves the use of chiral catalysts or starting materials to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis techniques, utilizing high-pressure hydrogenation reactors and efficient chiral catalysts to achieve high yields and enantiomeric purity. The process is optimized for scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted phenyl derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role in modulating biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of the amino and carboxylic acid groups allows it to form hydrogen bonds and ionic interactions, while the substituted phenyl ring contributes to hydrophobic interactions and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-chlorophenyl)propanoic acid
  • (S)-2-Amino-3-(4-fluorophenyl)propanoic acid
  • (S)-2-Amino-3-(4-bromophenyl)propanoic acid

Uniqueness

(S)-2-Amino-3-(4-chloro-2-fluorophenyl)propanoic acid is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable tool in research and development.

Properties

IUPAC Name

(2S)-2-amino-3-(4-chloro-2-fluorophenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMGQOHZMMWUAT-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)F)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50719296
Record name 4-Chloro-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185837-15-4
Record name 4-Chloro-2-fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50719296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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